2-[(3,4,5-Trichlorophenoxy)methyl]oxirane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,5-Trichlorophenoxy)methyl]oxirane typically involves the reaction of 3,4,5-trichlorophenol with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4,5-Trichlorophenoxy)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized under specific conditions to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Produces substituted alcohols or ethers.
Oxidation: Yields diols or other oxidized derivatives.
Reduction: Results in the formation of alcohols.
Scientific Research Applications
2-[(3,4,5-Trichlorophenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3,4,5-Trichlorophenoxy)methyl]oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The oxirane ring’s strain makes it highly reactive, facilitating its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound with similar structural features but different reactivity and applications.
Epichlorohydrin: Shares the oxirane ring but lacks the trichlorophenoxy group, leading to different chemical properties.
Properties
CAS No. |
61396-64-3 |
---|---|
Molecular Formula |
C9H7Cl3O2 |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
2-[(3,4,5-trichlorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H7Cl3O2/c10-7-1-5(2-8(11)9(7)12)13-3-6-4-14-6/h1-2,6H,3-4H2 |
InChI Key |
QCILLASWZBODND-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC(=C(C(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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